molecular formula C13H13NO2 B8492359 Methyl 3-(3-quinolinyl)propanoate

Methyl 3-(3-quinolinyl)propanoate

Cat. No. B8492359
M. Wt: 215.25 g/mol
InChI Key: JJQDNINCAXGYDD-UHFFFAOYSA-N
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Patent
US05128448

Procedure details

A solution of 3-quinolinepropanoic acid methyl ester (2.21 g, 10.3 mmol) in 10% KOH/MeOH (48.2 mL), H2O (20 mL) and methanol (134 mL) was stirred at room temperature for 3 h. Upon completion of reaction, the solution was concentrated and the aqueous residue was acidified to pH 5-6 with glacial HOAc. A crystalline solid formed which was filtered, washing with H2O until the filtrate was neutral and dried to give 3-quinolinepropanoic acid (1.84 g, 9.14 mmol) in 89% yield as a solid, mp 180°-181° C.
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
KOH MeOH
Quantity
48.2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
134 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH2:4][CH2:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2>[OH-].[K+].CO.O.CO>[N:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[C:6]([CH2:5][CH2:4][C:3]([OH:16])=[O:2])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
COC(CCC=1C=NC2=CC=CC=C2C1)=O
Name
KOH MeOH
Quantity
48.2 mL
Type
solvent
Smiles
[OH-].[K+].CO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
134 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of reaction
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
A crystalline solid formed which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washing with H2O until the filtrate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.14 mmol
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.